1H-imidazo[4,5-b]pyridine-6-carboxamide
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Overview
Description
1H-imidazo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-b]pyridine-6-carboxamide typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
1H-imidazo[4,5-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-b]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission . Additionally, it can inhibit enzymes like aromatase and proton pumps, contributing to its therapeutic effects .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing emissive compounds for optoelectronic applications.
Uniqueness: 1H-imidazo[4,5-b]pyridine-6-carboxamide stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in medicinal chemistry. Its ability to mimic purine structures makes it a valuable tool in drug design .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-5-7(9-2-4)11-3-10-5/h1-3H,(H2,8,12)(H,9,10,11) |
InChI Key |
ARIWQDYLRYFPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=O)N |
Origin of Product |
United States |
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